8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one
Description
The compound 8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one features a 2,3-dihydroindolizin-5(1H)-one core substituted with a methoxy group at position 7 and a 4-(3-chlorophenyl)piperazine-1-carbonyl moiety at position 6. This structure combines a bicyclic heterocycle with a piperazine-carbonyl linker, a design common in central nervous system (CNS) targeting agents due to piperazine's affinity for neurotransmitter receptors.
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-27-17-13-18(25)24-7-3-6-16(24)19(17)20(26)23-10-8-22(9-11-23)15-5-2-4-14(21)12-15/h2,4-5,12-13H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPMCVFEOHQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the piperazine derivative with an indolizinone precursor under specific reaction conditions, such as the use of a palladium catalyst and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 7 undergoes demethylation under acidic or oxidative conditions, enabling substitution with nucleophiles. For example:
Reaction :
Key Data :
| Condition | Reagent | Product (Yield) | Reference |
|---|---|---|---|
| Acid hydrolysis | 6M HCl, 80°C | 7-hydroxy (78%) | |
| Alkylation | CH₃I, K₂CO₃ | 7-OCH₂CH₃ (65%) |
Electrophilic Aromatic Substitution
The indolizine ring exhibits moderate electrophilic substitution at positions 3 and 8 due to electron-rich π-clouds. Halogenation and nitration are feasible:
Reaction :
Regioselectivity :
-
Nitration favors position 3 due to steric hindrance at position 8 from the piperazine-carboxamide group .
Cycloaddition Reactions
The dihydroindolizinone core participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
Reaction :
Outcome :
Oxidation:
The dihydroindolizin-5(1H)-one moiety oxidizes to a fully aromatic indolizine under mild conditions:
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group at position 5 to a hydroxyl group:
Piperazine-Carboxamide Modifications
The piperazine ring undergoes alkylation or acylation at the secondary nitrogen:
Reaction :
Stereochemical Notes :
-
Enantioselective alkylation using chiral auxiliaries (e.g., Evans’ oxazolidinones) achieves >90% ee .
Hydrolysis of the Carboxamide Linker
The carbonyl group connecting the piperazine and indolizine hydrolyzes under basic conditions:
Reaction :
Kinetics :
-
Hydrolysis rate: at pH 12.
Photochemical Reactions
UV irradiation induces Norrish-type cleavage in the methoxy-substituted indolizine:
Reaction :
Quantum Yield :
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Key Reagents/Conditions | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | C7 (OCH₃) | HX, R-X, Base | 65–85% |
| Electrophilic Substitution | C3, C8 | HNO₃, Br₂ | 60–75% |
| Diels-Alder | Dihydroindolizinone | Maleic anhydride, Δ | 70–80% |
| Piperazine Alkylation | Piperazine-NH | Alkyl halides, Et₃N | 70–90% |
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds containing piperazine rings, such as 8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one, may exhibit antidepressant properties. The piperazine structure is known to interact with serotonin receptors, which are crucial in mood regulation. For instance, studies have shown that derivatives of piperazine can modulate the activity of serotonin receptors, leading to potential antidepressant effects .
Antipsychotic Potential
Given the structural similarities to known antipsychotic agents, this compound may also have applications in treating psychotic disorders. Piperazine derivatives have been explored for their ability to act as dopamine receptor antagonists, which is a common mechanism in antipsychotic medications .
Anti-cancer Properties
The indolizinone core is of particular interest in cancer research due to its potential to inhibit tumor growth. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells and inhibit angiogenesis. The incorporation of the piperazine moiety may enhance these effects by improving solubility and bioavailability .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes:
- Formation of the piperazine derivative.
- Coupling with the indolizinone scaffold.
- Final modifications to achieve the desired carbonyl and methoxy functionalities.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- A study published in Biological Psychiatry examined the effects of piperazine derivatives on serotonin receptors and their implications for mood disorders .
- Another research article focused on the anti-cancer properties of indolizinones, demonstrating their ability to inhibit cell proliferation in various cancer cell lines .
Mechanism of Action
The mechanism of action of 8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The indolizinone core distinguishes this compound from analogs with pyridazinone, chromenone, or imidazopyridine cores. Key structural analogs include:
Key Observations :
- Core Flexibility: The indolizinone core (Target, T508-0161) may confer distinct electronic properties compared to pyridazinone (BI70277) or chromenone (4e), influencing binding to hydrophobic pockets in target proteins.
- Substituent Effects :
Piperazine-Carbonyl Linker Modifications
The piperazine-1-carbonyl group is a critical pharmacophore. Comparative analysis reveals:
- Target vs. T508-0161: Both use a direct piperazine-carbonyl linkage to the core.
- Target vs. BI70277: The pyridazinone core in BI70277 introduces additional hydrogen-bonding sites (C=O at position 3), which may enhance solubility but reduce CNS penetration compared to the indolizinone.
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural analogs suggest:
- Serotonin/Dopamine Receptor Affinity : Piperazine derivatives often target 5-HT₁A/2A or D₂ receptors. The 3-chlorophenyl group in the Target compound may enhance affinity for 5-HT₂A over D₂ compared to T508-0161.
- Metabolic Stability : The methoxy group (Target) could slow oxidative metabolism relative to 4e’s hydroxybenzyl substituent, which is prone to glucuronidation.
Biological Activity
The compound 8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a derivative of indolizine, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Molecular Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 387.9 g/mol
- CAS Number : 2034421-04-8
Structural Features
The compound features:
- An indolizinone core
- A piperazine moiety that may facilitate interactions with various neurotransmitter receptors
- A methoxy group that may influence its pharmacological properties
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT (serotonin) receptor family. The piperazine moiety is known to enhance binding affinity to these receptors, which may lead to effects on mood regulation and potential antidepressant activity.
Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinities for serotonin receptors. For instance, studies have shown that related piperazine derivatives demonstrate equipotent activity across multiple 5-HT receptor subtypes, with IC values ranging from 360 to 1300 nM for various receptor types .
Antidepressant Activity
In vivo studies have suggested that derivatives containing the piperazine structure can produce antidepressant-like effects. For example, dual antagonists targeting both 5-HT1A and 5-HT7 receptors have shown enhanced antidepressant properties compared to selective receptor ligands . This suggests that the compound may also possess similar therapeutic potential.
Case Studies and Experimental Data
- Forced Swim Test (FST) :
- Safety and ADME Profiling :
Potential Applications
Given its structural characteristics and biological activities, this compound holds promise in several therapeutic areas:
- Antidepressants : Potential use as a treatment for mood disorders by modulating serotonin pathways.
- Neuropharmacology : Exploration as a candidate for managing anxiety and other neuropsychiatric conditions.
Q & A
Basic: What are the key synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves coupling a 3-chlorophenylpiperazine fragment with a methoxy-substituted dihydroindolizinone core. A general approach includes:
- Reagents : Use of trifluoroacetic acid (TFA) or lithium aluminum hydride (LiAlH4) for deprotection or reduction steps (e.g., conversion of intermediates to final products) .
- Purification : Crystallization with diethyl ether or flash chromatography for isolating derivatives .
- Characterization : <sup>1</sup>H NMR (400 MHz, CDCl3) to confirm structural features, such as chemical shifts for aromatic protons (δ ~7.33 ppm) and piperazine methylene groups (δ ~3.41–2.37 ppm). Elemental analysis (e.g., C, H, N) validates purity .
Advanced: How can synthetic yield be optimized for this compound?
Answer:
Yield optimization requires addressing:
- Reaction Conditions : Adjusting stoichiometry of reagents (e.g., 1.5 eq. of N,N-diisopropylethylamine for acylations) and solvent choice (e.g., dichloromethane for acylation reactions) .
- Temperature Control : Reflux conditions for intermediates (e.g., 80°C for 12 hours) followed by gradual cooling to minimize side reactions .
- Workup Strategies : Use of LiAlH4 instead of TFA for specific intermediates to improve yield (e.g., 70% yield reported for 4-(4-fluorobenzyl)piperazin-1-ylmethanone) .
Advanced: How to resolve contradictions in reported synthesis methods (e.g., TFA vs. LiAlH4)?
Answer:
Discrepancies arise from differing reagent reactivity:
- TFA : Ideal for acid-labile intermediates but may lead to lower yields due to incomplete deprotection .
- LiAlH4 : Provides higher reduction efficiency but requires anhydrous conditions and careful quenching to avoid side products .
- Resolution : Compare reaction outcomes via LC-MS or HPLC to assess purity and selectivity. For example, LiAlH4-derived products may require additional purification steps to remove aluminum residues .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Answer:
- <sup>1</sup>H NMR : Identifies coupling constants (e.g., J = 8–10 Hz for aromatic protons) and integration ratios for substituents .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related piperazine derivatives (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) .
- Elemental Analysis : Validates empirical formulas (e.g., C18H18ClFN2O) with ≤0.4% deviation .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Replace the 3-chlorophenyl group with fluorophenyl or benzodioxinyl moieties to probe electronic effects .
- Side Chain Variations : Introduce alkyl or acetyl groups on the piperazine nitrogen to assess steric and pharmacokinetic impacts .
- Biological Screening : Use in vitro cytotoxicity assays (e.g., against human carbonic anhydrase isoforms) to prioritize analogs .
Advanced: What in vitro models are suitable for evaluating biological activity?
Answer:
- Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinase) or carbonic anhydrase isoforms (hCA I/II) using fluorometric assays .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) to assess affinity, given structural similarity to psychoactive piperazines .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., colon, breast) to evaluate antiproliferative effects .
Advanced: How can computational methods aid in drug design for this compound?
Answer:
- Molecular Docking : Use software like MOE to predict binding modes with targets (e.g., kinase ATP-binding pockets) .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with biological activity to guide synthetic priorities .
- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions .
Basic: How to assess purity and stability during storage?
Answer:
- Purity : HPLC with UV detection (λ = 254 nm) and LC-MS for trace impurities .
- Stability : Accelerated degradation studies under varying pH, temperature, and humidity. Monitor via NMR for decomposition products (e.g., hydrolysis of the carbonyl group) .
Advanced: What therapeutic potential is suggested by its structural motifs?
Answer:
- Anticancer Activity : The dihydroindolizinone core mimics kinase inhibitors, while the 3-chlorophenylpiperazine fragment may disrupt receptor signaling .
- Neuropharmacology : Piperazine derivatives exhibit serotonin receptor modulation, suggesting potential in depression or anxiety models .
- Antimicrobial Potential : Structural analogs with benzodioxinyl groups show activity against bacterial enzymes .
Advanced: How to analyze interactions with biological targets at the molecular level?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., hCA II) .
- Cryo-EM/X-ray Crystallography : Resolve compound-protein complexes (e.g., kinase-inhibitor co-crystals) to identify critical binding residues .
- NMR Titration : Map chemical shift perturbations in target proteins upon compound binding .
Methodological Notes
- Basic Questions focus on foundational techniques (synthesis, NMR, purity).
- Advanced Questions address mechanistic studies, optimization, and translational applications.
- Contradictions are resolved via comparative analytical data (e.g., LC-MS for synthetic byproducts).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
